(S)-S-Benzoylcaptopril (S)-S-Benzoylcaptopril
Brand Name: Vulcanchem
CAS No.: 75107-57-2
VCID: VC0031241
InChI: InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1
SMILES: CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol

(S)-S-Benzoylcaptopril

CAS No.: 75107-57-2

Reference Standards

VCID: VC0031241

Molecular Formula: C16H19NO4S

Molecular Weight: 321.4 g/mol

(S)-S-Benzoylcaptopril - 75107-57-2

CAS No. 75107-57-2
Product Name (S)-S-Benzoylcaptopril
Molecular Formula C16H19NO4S
Molecular Weight 321.4 g/mol
IUPAC Name (2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1
Standard InChIKey PZFBMHLQMFIRCU-YPMHNXCESA-N
Isomeric SMILES C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
SMILES CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Canonical SMILES CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Synonyms SQ 25868; 1-[3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline; 1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline
PubChem Compound 156555
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator